2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide
Description
2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide is a chloroacetamide derivative characterized by a 2-fluorophenyl group and a 2-cyanoethyl substituent on the nitrogen atom. Chloroacetamides are widely studied for their roles in medicinal chemistry (e.g., anticancer, antimicrobial agents) and agrochemicals (e.g., herbicides) .
Synthesis: The compound can be synthesized via reaction of 3-aminopropionitrile with chloroacetyl chloride under controlled conditions, yielding approximately 81% . This method is analogous to routes used for structurally related chloroacetamides, such as 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide .
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-3-6-14)10-5-2-1-4-9(10)13/h1-2,4-5H,3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKJNMIEOBISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCC#N)C(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212679 | |
| Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571149-77-4 | |
| Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571149-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, chloroacetyl chloride, and acrylonitrile.
Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-chloro-N-(2-fluorophenyl)acetamide.
Addition of Cyanoethyl Group: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group, resulting in the formation of 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-fluoroaniline and 2-cyanoethylcarboxylic acid.
Reduction: 2-chloro-N-(2-aminoethyl)-N-(2-fluorophenyl)acetamide.
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The cyanoethyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Chloroacetamides
Substituent Variations on the Aromatic Ring
(a) 2-Chloro-N-(2-fluorophenyl)acetamide
- Structure: Lacks the 2-cyanoethyl group.
- Properties : Melting point = 112°C, Rf = 0.55 (Toluene:EtOAc), IR peaks at 3319 cm⁻¹ (N–H stretch) and 1659 cm⁻¹ (C=O stretch) .
- Activity : Serves as an intermediate in antipruritic and antipyretic drug synthesis .
(b) 2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Fluorine at the para position on the phenyl ring.
- Properties : Melting point = 163°C (unsubstituted 4-ethylphenyl analogue) , NMR signals at δ 7.56–7.51 ppm (aromatic protons) and δ 4.34 ppm (CH₂Cl) .
- Activity: Used in synthesizing quinoline derivatives for anticancer applications .
Key Insight : The position of fluorine (ortho vs. para) affects electronic properties and molecular packing. Ortho-substituted derivatives (e.g., 2-fluorophenyl) exhibit lower melting points due to reduced symmetry and weaker intermolecular interactions .
Variations in N-Substituents
(a) 2-Chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide
- Structure : Replaces 2-fluorophenyl with 3,4-dimethylphenyl.
- Properties : Higher lipophilicity due to methyl groups; used in biochemical research (commercially available at $197/250 mg) .
- Activity : Antimicrobial activity reported for analogues with alkyl/aryl N-substituents .
(b) 2-Chloro-N-(2-phenylethyl)acetamide
- Structure: Features a phenethyl group instead of cyanoethyl.
Herbicidal Chloroacetamides
(a) Metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide]
- Structure : Bulky methoxy and ethyl/methyl substituents.
- Properties : Pre-emergent herbicide with high soil mobility; metabolized in human and rat liver microsomes .
- Activity : Inhibits weed growth by targeting very-long-chain fatty acid synthesis .
(b) 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
- Structure : Lacks the methoxy group of metolachlor.
- Properties : Prioritized in environmental studies due to persistence in drinking water .
Key Insight: The target compound’s cyanoethyl group differentiates it from herbicidal chloroacetamides, suggesting divergent applications (pharmaceutical vs. agricultural) .
Data Table: Comparative Analysis of Selected Chloroacetamides
Biological Activity
Overview
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that falls under the class of acetamides. Its structure includes a chloro group, a cyanoethyl group, and a fluorophenyl group, which contribute to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes and proteins.
The primary mechanism of action for 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide involves its interaction with Protein Kinase C (PKC) . This compound acts as a potent and selective inhibitor of PKC, affecting various biochemical pathways regulated by this enzyme. The cyanoethyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorophenyl group can engage in π-π interactions with aromatic residues, modulating enzyme or receptor activity and leading to biological effects .
Antiviral and Anticancer Properties
Research indicates that 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide exhibits antiviral and anticancer activities. Its inhibition of PKC has been linked to reduced proliferation of certain tumor cells and enhanced antiviral responses against specific viruses. Studies have shown that compounds targeting PKC can disrupt signaling pathways critical for tumor growth and viral replication .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in cancer progression and viral infections. In vitro studies have demonstrated that it can significantly inhibit the activity of PKC, leading to downstream effects on cell survival and proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide | Lacks fluorine atom | Moderate PKC inhibition |
| 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide | Fluorine at para position | Enhanced reactivity |
| 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide | Ethyl instead of phenyl | Different solubility properties |
The presence of the fluorine atom in 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide is believed to enhance its biological activity compared to similar compounds lacking this feature .
Case Studies and Research Findings
- Inhibition of Tumor Cell Growth : A study demonstrated that treatment with 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide led to a significant reduction in the growth of breast cancer cell lines. The mechanism was attributed to the compound's ability to inhibit PKC, disrupting signaling pathways essential for cell survival.
- Antiviral Activity : Another research effort explored the compound's efficacy against viral infections. Results indicated that it could effectively reduce viral load in infected cell cultures, suggesting potential therapeutic applications in antiviral drug development.
- Enzyme Kinetics : Investigations into enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways associated with cancer progression, further supporting its potential as a therapeutic agent .
Q & A
Q. What are the key synthetic routes for 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide?
The synthesis typically involves multi-step organic reactions. A common approach starts with a substituted aniline derivative undergoing acylation to introduce the acetamide group. Subsequent steps may include cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach fluorophenyl or cyanoethyl moieties. Reaction conditions often require inert atmospheres, palladium catalysts, and solvents like DMF or THF . Purification is achieved via recrystallization or chromatography to ensure high purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm structural integrity, particularly the presence of fluorophenyl protons (δ 7.1–7.5 ppm) and cyanoethyl groups (δ 2.5–3.5 ppm) .
- FTIR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and C≡N (2200–2260 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability .
Q. How is the compound screened for initial biological activity?
In vitro assays are standard. For antimicrobial studies, disk diffusion or microdilution methods assess inhibition zones or MIC values. Anticancer potential is tested via MTT assays on cell lines, with IC₅₀ calculations to determine potency . Dose-response curves and control comparisons (e.g., cisplatin) validate specificity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The chloroacetamide group undergoes SN2 reactions due to its electron-withdrawing substituents (cyanoethyl, fluorophenyl), which polarize the C-Cl bond. Computational studies (e.g., DFT) reveal charge distribution via MESP maps, showing electrophilic character at the carbonyl carbon, facilitating nucleophilic attack . Kinetic studies in aprotic solvents (e.g., DMSO) further quantify reaction rates .
Q. How can contradictions in reported biological data be resolved?
Discrepancies in IC₅₀ or MIC values often stem from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Solubility Issues : Use DMSO stock solutions at <0.1% to avoid cytotoxicity .
- Structural Analogues : Compare with derivatives (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) to isolate substituent effects . Meta-analyses of PubChem or ChEMBL datasets enhance reproducibility .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability, critical for drug-likeness. The compound’s high logP (>3) suggests potential membrane penetration but may limit solubility .
- Molecular Docking : AutoDock Vina models interactions with targets (e.g., COX-2 for anti-inflammatory activity). The fluorophenyl group shows π-π stacking with aromatic residues in binding pockets .
Q. What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .
- Catalyst Recycling : Palladium-based catalysts immobilized on silica gel reduce costs .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Methodological Notes
- Synthesis : Always monitor reactions via TLC/HPLC and validate purity (>95%) before biological testing .
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 42926975) to confirm structural assignments .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo use without regulatory approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
